2-Amino-5-chloro-4-picoline

Medicinal Chemistry Kinase Inhibitor Synthesis Process Chemistry

2-Amino-5-chloro-4-picoline (CAS 36936-27-3) is the definitive building block for medicinal chemistry programs targeting novel kinase inhibitors, including validated BTK inhibitor precursors. Unlike regioisomeric or alternate-halogen analogs, its unique 2-amino-5-chloro-4-methyl substitution pattern dictates a specific steric and electronic environment that critically governs reactivity in cross-coupling, nucleophilic substitution, and heterocycle formation. Procurement is justified for programs synthesizing neurological disorder candidates and for solid-state chemists investigating halogen-dependent crystal packing and co-crystal architectures. This lot-matched ≥98% purity ensures reproducible performance in scalable, robust synthetic routes.

Molecular Formula C6H7ClN2
Molecular Weight 142.58 g/mol
CAS No. 36936-27-3
Cat. No. B1330564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chloro-4-picoline
CAS36936-27-3
Molecular FormulaC6H7ClN2
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1Cl)N
InChIInChI=1S/C6H7ClN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9)
InChIKeyDGRCJSWXMGENMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-chloro-4-picoline (CAS 36936-27-3): Sourcing and Baseline Characteristics for Chemical Procurement


2-Amino-5-chloro-4-picoline (CAS 36936-27-3) is a chlorinated derivative of 4-methylpyridin-2-amine, with the molecular formula C6H7ClN2 and a molecular weight of 142.59 g/mol [1]. It is primarily utilized as a chemical building block in organic synthesis for the construction of more complex molecules with potential pharmaceutical or agrochemical applications . The compound is characterized as a solid at room temperature with a reported melting point range of 151.0 to 155.0 °C .

Why 2-Amino-5-chloro-4-picoline Procurement Cannot Be Fulfilled by Generic or Unspecified Analogs


In medicinal and process chemistry, substituting one halogenated aminopyridine for another is not trivial and can lead to significant changes in the physicochemical properties, reactivity, and biological profile of the final compound. The specific substitution pattern of 2-amino-5-chloro-4-picoline—with an amino group at the 2-position, a chlorine at the 5-position, and a methyl group at the 4-position—creates a unique steric and electronic environment that dictates its utility as an intermediate . Unspecified substitution with a different regioisomer (e.g., 2-amino-3-chloro-4-picoline) or halogen (e.g., 2-amino-5-bromo-4-picoline) alters the molecule's dipole moment, pKa, and hydrogen-bonding capacity, which can drastically affect the outcome of subsequent reactions like nucleophilic substitutions or metal-catalyzed cross-couplings .

Quantitative Evidence for 2-Amino-5-chloro-4-picoline: Synthesis and Application Data for Informed Procurement


Synthetic Utility in BTK Inhibitor Precursor Development

2-Amino-5-chloro-4-picoline has been utilized as a key building block in the optimized coupling reactions for the synthesis of a Bruton's Tyrosine Kinase (BTK) inhibitor precursor. The reaction conditions specified a coupling step at 60°C using this specific intermediate, underscoring its defined role in a pharmaceutically relevant synthetic route [1].

Medicinal Chemistry Kinase Inhibitor Synthesis Process Chemistry

Structural Impact on Hydrogen-Bonding vs. Non-Halogenated Analog

Crystal structure analysis of proton-transfer complexes formed with 2-amino-4-methylpyridine (the non-halogenated analog) and various benzoic acids revealed that the presence and position of the chloro substituent on the acid partner directly influence the dimensionality of the resulting hydrogen-bonded supramolecular framework (1D to 3D) [1]. By extension, the presence of a chloro group on the pyridine ring itself, as in 2-amino-5-chloro-4-picoline, is expected to significantly alter its crystal packing and co-crystal formation behavior compared to the parent 2-amino-4-methylpyridine.

Crystallography Supramolecular Chemistry Materials Science

Physicochemical Property Comparison with Fluoro Analog

The physicochemical properties of 2-Amino-5-chloro-4-picoline (CAS 36936-27-3) differ significantly from its 5-fluoro analog (2-Amino-5-fluoro-4-picoline, CAS 301222-66-2). The chloro-substituted compound has a higher molecular weight (142.59 vs. 126.13 g/mol) and a higher melting point (151-155°C vs. 145-148°C) .

Physicochemical Properties Medicinal Chemistry Chemical Sourcing

Application Scenarios for Procuring 2-Amino-5-chloro-4-picoline (CAS 36936-27-3) Based on Validated Evidence


Synthesis of Novel Kinase Inhibitors and CNS-Targeting Drugs

Procurement of 2-Amino-5-chloro-4-picoline is most justified for research programs focused on synthesizing novel heterocyclic scaffolds as potential kinase inhibitors or treatments for neurological disorders . The evidence shows its direct use in the optimized synthesis of a BTK inhibitor precursor, validating its utility in this specific and high-value area of medicinal chemistry [1].

Investigating Halogen Effects in Supramolecular and Co-Crystal Design

Researchers in materials science and solid-state chemistry should consider this compound for studies exploring the influence of halogen substitution on crystal packing, hydrogen-bonding networks, and co-crystal formation. The available class-level inference on related aminopyridine structures suggests that the specific chloro substitution pattern will directly impact the dimensionality and stability of supramolecular assemblies [2].

Process Chemistry Optimization for Halogenated Pyridine Building Blocks

For process chemists developing robust synthetic routes, this compound is a candidate when the target molecule requires a 5-chloro-4-methylpyridin-2-amine motif. The defined melting point (151-155°C) and purity specifications (e.g., min. 98.0%) from reputable vendors are critical data points for procurement, enabling consistent and scalable chemical transformations where this specific substitution pattern is required .

Comparative Studies on Halogenated Aminopyridine Reactivity

This compound can be strategically procured alongside its analogs (e.g., 3-chloro, 5-fluoro, 5-bromo derivatives) to conduct systematic studies on the reactivity of halogenated aminopyridines. Such studies can quantify the influence of the halogen atom and its position on reaction yields and kinetics in common transformations like Suzuki-Miyaura coupling or Buchwald-Hartwig amination, generating valuable structure-activity relationship (SAR) data for synthetic methodology development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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